4-Bromo-2-chloro-6-(difluoromethyl)pyridine

Catalog No.
S8338147
CAS No.
M.F
C6H3BrClF2N
M. Wt
242.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-chloro-6-(difluoromethyl)pyridine

Product Name

4-Bromo-2-chloro-6-(difluoromethyl)pyridine

IUPAC Name

4-bromo-2-chloro-6-(difluoromethyl)pyridine

Molecular Formula

C6H3BrClF2N

Molecular Weight

242.45 g/mol

InChI

InChI=1S/C6H3BrClF2N/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,6H

InChI Key

XXPMYENQEDHTHE-UHFFFAOYSA-N

SMILES

C1=C(C=C(N=C1C(F)F)Cl)Br

Canonical SMILES

C1=C(C=C(N=C1C(F)F)Cl)Br

4-Bromo-2-chloro-6-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H3BrClF2NC_6H_3BrClF_2N. It belongs to the class of pyridine derivatives, characterized by the presence of bromine, chlorine, and difluoromethyl substituents on the pyridine ring. This compound is notable for its unique chemical properties, which make it of significant interest in various fields such as organic synthesis, medicinal chemistry, and agrochemical development. The presence of halogen atoms enhances its reactivity and allows for diverse functionalization possibilities, making it a valuable intermediate in synthetic chemistry.

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under specific conditions, allowing for the creation of various derivatives.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to yield partially or fully hydrogenated products. These reactions are crucial for modifying the compound's reactivity and biological activity.
  • Coupling Reactions: It can also participate in palladium-catalyzed coupling reactions, which are essential in constructing complex organic molecules.

The biological activity of 4-Bromo-2-chloro-6-(difluoromethyl)pyridine is primarily linked to its ability to interact with various molecular targets within biological systems. The presence of electron-withdrawing groups like bromine and chlorine can enhance its binding affinity to enzymes and receptors, potentially leading to therapeutic effects. This compound has been explored for its potential in drug development, particularly as a building block for biologically active compounds.

The synthesis of 4-Bromo-2-chloro-6-(difluoromethyl)pyridine typically involves several approaches:

  • Halogenation Reactions: The introduction of bromine and chlorine into the pyridine ring can be achieved through direct halogenation using brominating agents (e.g., bromine) and chlorinating agents (e.g., chlorine) under controlled conditions.
  • Copper Bromide Method: A common method involves reacting 2-(difluoromethyl)pyridine with copper bromide, which facilitates selective bromination and chlorination of the pyridine ring.
  • Industrial Production: In an industrial context, large-scale synthesis often employs similar reaction pathways optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques.

4-Bromo-2-chloro-6-(difluoromethyl)pyridine has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: This compound is investigated for its potential therapeutic properties and as a precursor in drug development.
  • Agrochemicals: It is utilized in the formulation of active ingredients in pesticides and herbicides.
  • Specialty Chemicals: Employed in producing chemicals with specific properties for industrial applications.

The interaction studies involving 4-Bromo-2-chloro-6-(difluoromethyl)pyridine focus on its binding mechanisms with biological targets. The halogen substituents influence the compound's lipophilicity and solubility, which are critical factors in drug design. These studies often utilize techniques such as enzyme inhibition assays and receptor binding studies to elucidate the compound's pharmacological profiles.

Several compounds share structural similarities with 4-Bromo-2-chloro-6-(difluoromethyl)pyridine. Here are some notable examples:

Compound NameKey Features
2-Chloro-4-(trifluoromethyl)pyridineContains trifluoromethyl group; lacks chlorine substitution.
3-Bromo-4,6-dichloro-2-(difluoromethyl)pyridineContains two halogens; increased reactivity potential.
4-Chloro-2,6-bis(trifluoromethyl)pyridineContains two trifluoromethyl groups; enhanced stability.

Uniqueness

4-Bromo-2-chloro-6-(difluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties compared to similar compounds. Its combination of both bromine and chlorine substituents along with difluoromethyl functionality enhances its electron-withdrawing properties, making it particularly reactive in substitution reactions compared to its analogs.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

240.91055 g/mol

Monoisotopic Mass

240.91055 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

Explore Compound Types